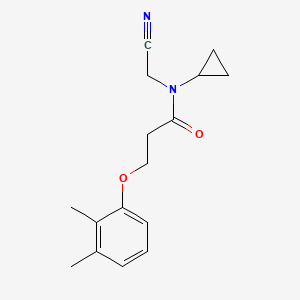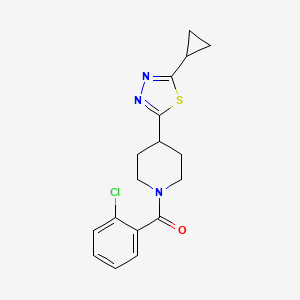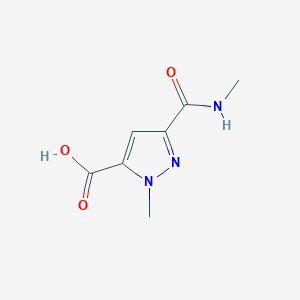
1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid, also known as MPA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPA is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Coordination Chemistry and Material Science
Research by Radi et al. (2015) focuses on the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives and their coordination complexes with CuII/CoII/ZnII. These complexes were studied for their chelation and crystallization properties, leading to the formation of mononuclear chelate complexes with potential applications in material science due to their 2D hydrogen-bonded networks (Radi et al., 2015).
Synthetic Organic Chemistry
Yıldırım et al. (2005) demonstrated the synthesis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving acid chlorides and various binucleophiles. This work highlights the versatility of pyrazole derivatives in organic synthesis, providing a foundation for further chemical transformations (Yıldırım et al., 2005).
Nanotechnology and Catalysis
Zolfigol et al. (2015) explored the synthesis and characterization of novel nano organo solid acids with urea moiety, highlighting their catalytic applications in the synthesis of various organic compounds. This research underscores the importance of pyrazole derivatives in developing new catalysts for green chemistry applications (Zolfigol et al., 2015).
Luminescence and Optical Properties
Su et al. (2014) synthesized and characterized transition metal complexes with uncoordinated carboxyl groups, including derivatives of pyrazole-carboxylic acid. These complexes were examined for their luminescence properties, which could be relevant for applications in optical materials and sensors (Su et al., 2014).
Propriétés
IUPAC Name |
2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUMXYQWWBXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B2877889.png)
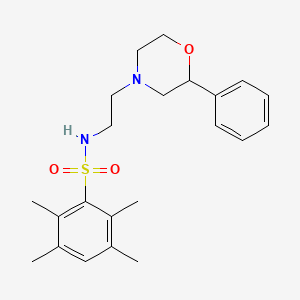



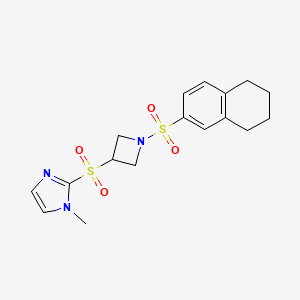
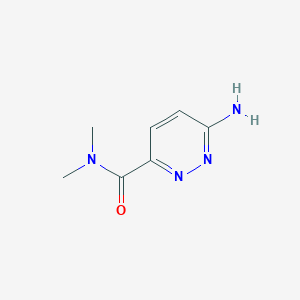
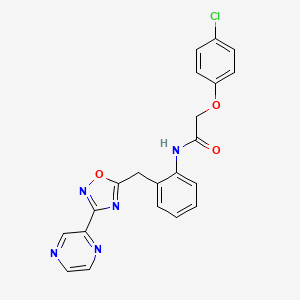
![4,7,8-Trimethyl-2-[(2-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877904.png)
![1-methyl-9-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2877905.png)
![N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877906.png)
